molecular formula C19H17ClN4O2S B2758761 N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 942010-42-6

N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Cat. No.: B2758761
CAS No.: 942010-42-6
M. Wt: 400.88
InChI Key: NTYLBTQIVPULHM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a thiazole ring, a phenylureido group, and a chlorobenzyl moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the Phenylureido Group: The phenylureido group is introduced by reacting the thiazole intermediate with phenyl isocyanate in the presence of a base such as triethylamine.

    Attachment of the Chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the thiazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. The presence of the phenylureido group suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential anti-inflammatory and anticancer properties. The compound’s ability to inhibit specific enzymes or pathways involved in disease processes is of particular interest.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylureido group can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π interactions, stabilizing the compound within the binding site. This interaction can inhibit the enzyme’s activity, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-(3-phenylureido)thiazole-5-carboxamide: Lacks the methyl group at the 4-position of the thiazole ring.

    N-(4-methylbenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide: Substitutes the chlorobenzyl group with a methylbenzyl group.

    N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-sulfonamide: Replaces the carboxamide group with a sulfonamide group.

Uniqueness

N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group enhances its potential for nucleophilic substitution reactions, while the phenylureido group provides opportunities for hydrogen bonding and enzyme inhibition.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-16(17(25)21-11-13-7-9-14(20)10-8-13)27-19(22-12)24-18(26)23-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYLBTQIVPULHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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